

Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1

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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

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This technical guide provides an in-depth analysis of the spectroscopic data for **SMD-3040 intermediate-1**, a critical component in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data obtained for **SMD-3040 intermediate-1**, identified as intermediate 38 in the synthesis of SMD-3040.

Table 1: ^1H NMR Spectroscopic Data for SMD-3040 Intermediate-1

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.19	s	1H	Ar-H	
7.95	s	1H	Ar-H	
7.74	d	1H	7.6	
7.35	t	1H	7.8	Ar-H
7.06	d	1H	8.2	Ar-H
6.98	t	1H	7.5	Ar-H
6.90	s	1H	Ar-H	
5.18	s	2H	NH ₂	
4.21	t	4H	5.8	
2.87	t	4H	5.8	2 x CH ₂
2.22	d	2H	6.8	CH ₂
2.18 – 2.08	m	1H	CH	
1.88 – 1.78	m	2H	CH ₂	
1.75 – 1.65	m	2H	CH ₂	
1.45	s	9H	C(CH ₃) ₃	
1.35 – 1.20	m	2H	CH ₂	
1.18 – 1.05	m	3H	CH, CH ₂	

Table 2: ¹³C NMR Spectroscopic Data for SMD-3040 Intermediate-1

Chemical Shift (δ) ppm	Assignment
175.4	C=O
158.4	Ar-C
156.0	Ar-C
145.8	Ar-C
138.8	Ar-C
131.8	Ar-CH
131.2	Ar-CH
129.8	Ar-C
120.3	Ar-CH
118.4	Ar-CH
116.8	Ar-CH
114.1	Ar-C
111.9	Ar-CH
80.1	C(CH ₃) ₃
64.9	CH ₂
51.6	CH ₂
49.9	CH ₂
45.4	CH
37.1	CH ₂
35.5	CH
32.9	CH ₂
29.5	CH ₂
28.3	C(CH ₃) ₃

Table 3: Mass Spectrometry Data for SMD-3040

Intermediate-1

Ion	m/z [M+H] ⁺
C ₃₁ H ₄₂ N ₆ O ₃	547.3

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of **SMD-3040 intermediate-1**.

Synthesis of SMD-3040 Intermediate-1

To a solution of 4-(1-(2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (1.0 eq) in dichloromethane (DCM, 0.1 M) was added tert-butyl (1r,4r)-4-formylcyclohexane-1-carboxylate (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The resulting mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford **SMD-3040 intermediate-1**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

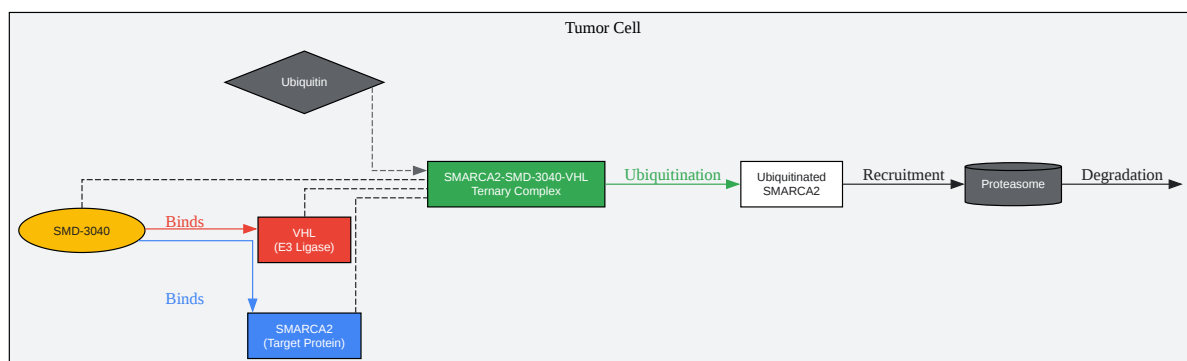
¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

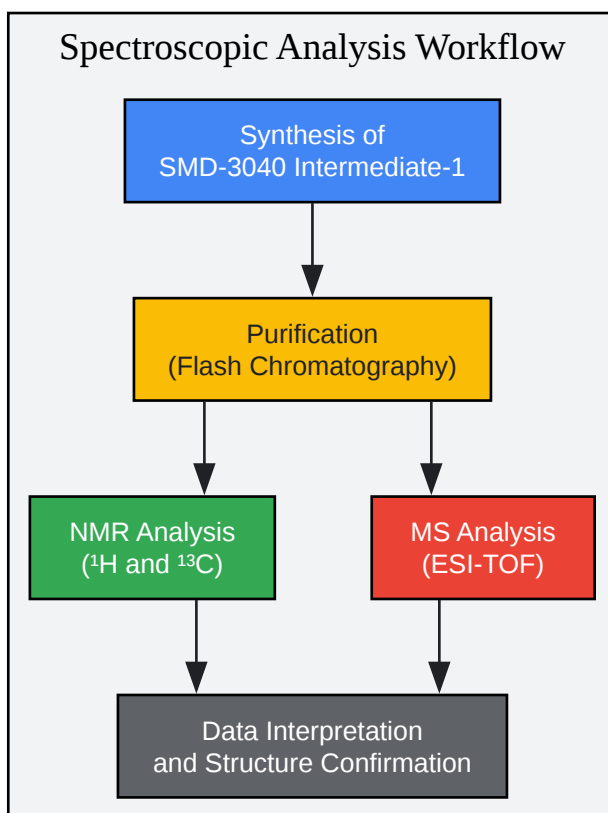
Visualizations

The following diagrams illustrate the signaling pathway of the final product, SMD-3040, and the experimental workflow for the characterization of its intermediate.



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Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.



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Caption: Workflow for the synthesis and characterization of **SMD-3040 intermediate-1**.

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